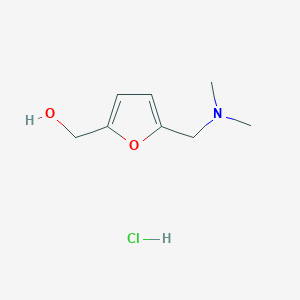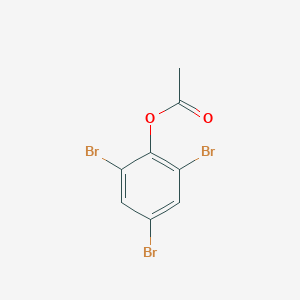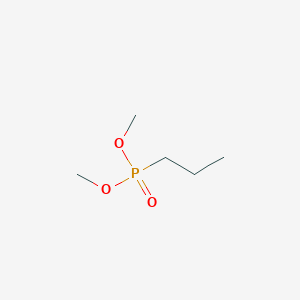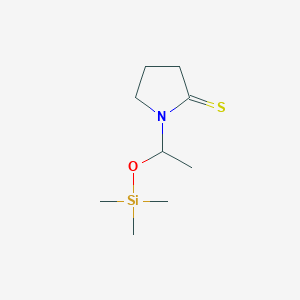
N-Pentyl alcohol-D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl alcohol-D12, also known as 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane, is an isotope-labeled compound of 1-Pentanol. It is a monohydroxy alcohol and appears as a colorless liquid with a characteristic odor. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications.
Mechanism of Action
Target of Action
N-Pentyl Alcohol-D12 is an isotope labelled compound of 1-Pentanol . 1-Pentanol is a monohydroxy alcohol, which is a colorless liquid with a characteristic odor
Mode of Action
It’s parent compound, 1-pentanol, has been studied for its combustion properties as it shows promising features to be an alternative to gasoline and diesel fuels .
Biochemical Pathways
The PanDZ complex has been proposed to regulate the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration . The formation of such a complex between activated aspartate decarboxylase (PanD) and PanZ leads to sequestration of the pyruvoyl cofactor as a ketone hydrate .
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions . These parameters will help decide on an optimal dose, ideal administration timing, and an appropriate frequency of the drug .
Result of Action
Both panz overexpression-linked β-alanine auxotrophy and pentyl pantothenamide toxicity are due to the formation of the pandz complex .
Action Environment
It is known that environmental factors can influence a compound’s action, efficacy, and stability . For instance, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Pentyl alcohol-D12 are not fully understood due to the limited research available. It can be inferred from the properties of 1-Pentanol, its unlabelled counterpart. Alcohols like 1-Pentanol have a polar covalent O-H bond, which leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule .
Cellular Effects
. For instance, the presence of alcohol has been shown to enhance the impairment of red blood cell deformability .
Molecular Mechanism
The specific molecular mechanism of this compound is not well-studied. Based on the properties of alcohols, we can infer that the polar character of the O-H bond in this compound could lead to binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. The effects of alcohols at different dosages have been studied in various animal models .
Subcellular Localization
The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. The prediction of protein subcellular localization is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pentyl alcohol-D12 can be synthesized from Pentanoic-d9 acid-d. The synthetic route involves the reduction of Pentanoic-d9 acid-d to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Pentyl alcohol-D12 undergoes several types of chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Hydrogen halides (HX) in the presence of a catalyst
Major Products:
Scientific Research Applications
N-Pentyl alcohol-D12 is extensively used in various fields of scientific research:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: To trace metabolic pathways and study enzyme activities.
Medicine: In metabolic research and diagnostic imaging.
Industry: As a solvent and in the synthesis of deuterated compounds for various applications
Comparison with Similar Compounds
- 1-Pentanol
- 2-Pentanol
- 3-Pentanol
- 2-Methyl-1-butanol
- 3-Methyl-1-butanol
Comparison: N-Pentyl alcohol-D12 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-deuterated counterparts, this compound provides enhanced stability and distinct spectroscopic properties that are valuable in scientific research .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-PSDCQUMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

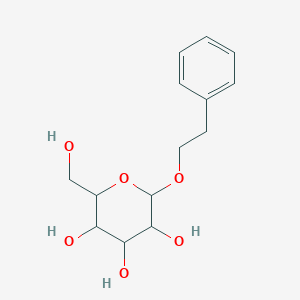


![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
